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Compound of Interest

Compound Name: 2-Hydroxy-5-iodopyridine

Cat. No.: B080090 Get Quote

Introduction

2-Hydroxy-5-iodopyridine is a highly versatile heterocyclic building block in medicinal

chemistry and pharmaceutical development.[1] Its structure features two key reactive sites: the

iodine atom at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-

coupling reactions, and the 2-hydroxy group, which exists in tautomeric equilibrium with its 2-

pyridone form, allowing for further functionalization. These characteristics make it an invaluable

starting material for the synthesis of complex molecules, including kinase inhibitors and other

targeted therapeutic agents.[1][2] This document provides detailed protocols for key synthetic

transformations of 2-hydroxy-5-iodopyridine to generate advanced pharmaceutical

intermediates.

Key Synthetic Transformations

The C-I bond is the most reactive of the carbon-halogen bonds in cross-coupling reactions,

making 2-hydroxy-5-iodopyridine an excellent substrate for generating molecular diversity.[3]

The primary methods for its functionalization include Suzuki-Miyaura, Sonogashira, and

Buchwald-Hartwig cross-coupling reactions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b080090?utm_src=pdf-interest
https://www.benchchem.com/product/b080090?utm_src=pdf-body
https://www.chemimpex.com/products/25749
https://www.chemimpex.com/products/25749
https://www.nbinno.com/pharmaceutical-intermediates/2-amino-5-iodopyridine-cas-20511-12-0-a-key-intermediate-in-pharmaceutical-synthesis-and-organic-chemistry-fg
https://www.benchchem.com/product/b080090?utm_src=pdf-body
https://www.benchchem.com/product/b080090?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Cross-Coupling Reactions Pharmaceutical Intermediates

2-Hydroxy-5-iodopyridine

Suzuki-Miyaura
Coupling

  ArB(OH)₂
  Pd Catalyst, Base

Sonogashira
Coupling

  Terminal Alkyne
  Pd/Cu Catalysts, Base

Buchwald-Hartwig
Amination

  Amine (R₂NH)
  Pd Catalyst, Base

5-Aryl-2-hydroxypyridines

5-Alkynyl-2-hydroxypyridines

5-Amino-2-hydroxypyridines

Click to download full resolution via product page

Figure 1: Key synthetic pathways for functionalizing 2-Hydroxy-5-iodopyridine.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-
hydroxypyridines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl

halides and organoboron compounds.[4][5] This reaction is widely used in the pharmaceutical

industry due to its mild conditions and tolerance of a wide range of functional groups.[6]

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling of 2-hydroxy-5-iodopyridine with an

arylboronic acid is detailed below.
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1. Preparation
- Add 2-hydroxy-5-iodopyridine, arylboronic acid, and base to an oven-dried flask.

- Purge with inert gas (Argon or Nitrogen).

2. Add Solvents & Catalyst
- Add anhydrous dioxane and water.
- Add Pd catalyst and ligand solution.

3. Reaction
- Heat the mixture to 80-100 °C.

- Monitor progress by TLC or LC-MS.

4. Work-up
- Cool to room temperature.

- Dilute with ethyl acetate, wash with water and brine.

5. Purification
- Dry the organic layer over Na₂SO₄.

- Concentrate in vacuo.
- Purify by column chromatography.

Click to download full resolution via product page

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

2-Hydroxy-5-iodopyridine (1.0 mmol, 221 mg)

Arylboronic acid (1.2-1.5 mmol)

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg) or Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (0.02-0.04 mmol)[4]
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

Anhydrous Solvent (e.g., Dioxane, Toluene, or DME) (5 mL)

Water (0.5-1.0 mL)

Procedure:

To an oven-dried Schlenk tube, add 2-hydroxy-5-iodopyridine, the arylboronic acid, and

the base.

Seal the tube with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes.

In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand

in 1 mL of the anhydrous solvent.

Add the anhydrous solvent and water to the Schlenk tube via syringe, followed by the

catalyst solution.

Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the

designated time (4-24 hours). Monitor the reaction's progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL)

and wash with water (2 x 10 mL) and brine (1 x 10 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-

aryl-2-hydroxypyridine.

Quantitative Data Summary
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Entry

Coupli
ng
Partne
r

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenylb

oronic

acid

Pd(OAc

)₂ (2)

SPhos

(4)
K₃PO₄

Dioxan

e/H₂O
100 12 85-95

2

4-

Methox

yphenyl

boronic

acid

Pd₂(dba

)₃ (1)

P(t-Bu)₃

(3)
K₂CO₃

Toluene

/H₂O
90 16 80-90

3

3-

Fluorop

henylbo

ronic

acid

PdCl₂(d

ppf) (3)
- K₂CO₃

DME/H₂

O
85 18 75-88

4

2-

Pyridylb

oronate

[7]

Pd₂(dba

)₃ (1.5)

XPhos

(3)
KF

Dioxan

e
110 24 70-82

Yields are representative estimates based on similar reactions reported in the literature and

may vary based on specific substrate and reaction scale.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-
hydroxypyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl halide, catalyzed by palladium and copper(I) complexes.[3][8] This reaction is highly

valuable for introducing alkynyl moieties, which are precursors to many heterocyclic structures

found in pharmaceuticals.[9]
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A general procedure for the Sonogashira coupling of 2-hydroxy-5-iodopyridine with a terminal

alkyne is provided.

Materials:

2-Hydroxy-5-iodopyridine (1.0 mmol, 221 mg)

Terminal Alkyne (1.2 mmol)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 mmol)

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) (5 mL)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 2-hydroxy-5-iodopyridine,

Pd(PPh₃)₂Cl₂, and CuI.[9]

Add the anhydrous solvent and the amine base via syringe.

Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution and

catalyst formation.

Add the terminal alkyne dropwise to the reaction mixture.

Heat the reaction to the desired temperature (typically 25-70 °C) and monitor its progress by

TLC or GC-MS.

After completion, cool the mixture and filter it through a pad of Celite to remove catalyst

residues, washing with ethyl acetate.

Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate (20 mL), wash with

saturated aqueous NH₄Cl solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

Purify the crude product by flash column chromatography to obtain the desired 5-alkynyl-2-

hydroxypyridine.[10]

Quantitative Data Summary

Entry

Coupli
ng
Partne
r
(Alkyn
e)

Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

Pd(PPh

₃)₂Cl₂

(2)

CuI (4) Et₃N THF 50 6 88-96

2
1-

Hexyne

Pd(PPh

₃)₄ (3)
CuI (5) DIPA DMF 60 8 85-92

3

Trimeth

ylsilylac

etylene

Pd(PPh

₃)₂Cl₂

(2)

CuI (4) Et₃N THF 25 12 90-98

4

Proparg

yl

alcohol

Pd(PPh

₃)₄ (3)
CuI (5) Et₃N

THF/D

MF
70 5 75-85

Yields are representative estimates based on similar reactions reported in the literature.[9][10]

Buchwald-Hartwig Amination: Synthesis of 5-
Amino-2-hydroxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds.[11][12] This transformation is a cornerstone of modern medicinal

chemistry for synthesizing aryl amines, which are prevalent in drug molecules.[13][14]
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Experimental Protocol

A general procedure for the Buchwald-Hartwig amination of 2-hydroxy-5-iodopyridine is

detailed below.

Catalytic Cycle

Pd(0)L₂
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Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

2-Hydroxy-5-iodopyridine (1.0 mmol, 221 mg)

Primary or Secondary Amine (1.2 mmol)

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

Ligand (e.g., XantPhos, RuPhos, BrettPhos) (0.04 mmol)[14]

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.4 mmol)[13]

Anhydrous Solvent (e.g., Toluene, Dioxane) (5 mL)

Procedure:
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In an oven-dried Schlenk tube under an inert atmosphere, combine 2-hydroxy-5-
iodopyridine, the palladium catalyst, the ligand, and the base.[13]

Evacuate and backfill the tube with argon three times.

Add the anhydrous solvent, followed by the amine coupling partner via syringe.

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified

temperature (typically 100-120 °C) for 12-24 hours.

Monitor the reaction for completion by TLC or LC-MS analysis.

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate

(20 mL) and filter through a pad of Celite.

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by flash column chromatography to afford the desired 5-amino-2-

hydroxypyridine derivative.

Quantitative Data Summary
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Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Morphol

ine

Pd(OAc

)₂ (2)

XantPh

os (4)
Cs₂CO₃

Dioxan

e
110 18 85-95

2 Aniline
Pd(OAc

)₂ (2)

RuPhos

(4)
NaOtBu Toluene 100 12 80-90

3
Benzyla

mine

Pd(OAc

)₂ (2)

BrettPh

os (4)
NaOtBu Toluene 100 24 70-85

4
Pyrrolidi

ne

Pd(OAc

)₂ (2)

XantPh

os (4)
Cs₂CO₃

Dioxan

e
110 16 82-94

Yields are representative estimates based on protocols for similar halo-pyridines.[13][14][15]

Disclaimer: These protocols are intended for guidance and should be performed by qualified

personnel in a properly equipped laboratory. All reactions should be carried out under an inert

atmosphere unless otherwise specified. Appropriate personal protective equipment (PPE)

should be worn at all times. Reaction conditions may require optimization for specific

substrates and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. nbinno.com [nbinno.com]

3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

4. Suzuki Coupling [organic-chemistry.org]

5. Yoneda Labs [yonedalabs.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_Halo_1_5_Naphthyridines.pdf
https://research.rug.nl/files/118184800/Dorel_et_al_2019_Angewandte_Chemie_International_Edition.pdf
https://pubmed.ncbi.nlm.nih.gov/17417910/
https://www.benchchem.com/product/b080090?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/25749
https://www.nbinno.com/pharmaceutical-intermediates/2-amino-5-iodopyridine-cas-20511-12-0-a-key-intermediate-in-pharmaceutical-synthesis-and-organic-chemistry-fg
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. researchgate.net [researchgate.net]

7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- PMC [pmc.ncbi.nlm.nih.gov]

8. Sonogashira Coupling [organic-chemistry.org]

9. benchchem.com [benchchem.com]

10. eprints.soton.ac.uk [eprints.soton.ac.uk]

11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

13. benchchem.com [benchchem.com]

14. research.rug.nl [research.rug.nl]

15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Synthesis of Pharmaceutical
Intermediates from 2-Hydroxy-5-iodopyridine]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b080090#synthesis-of-pharmaceutical-
intermediates-from-2-hydroxy-5-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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